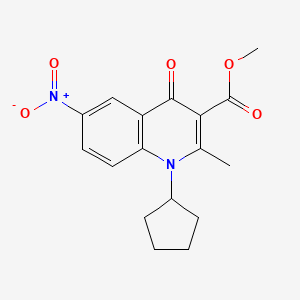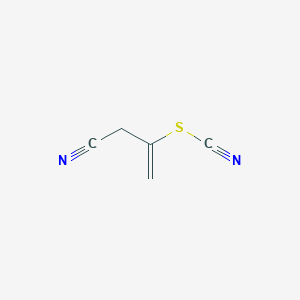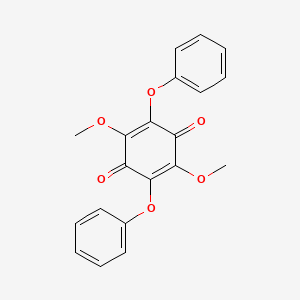![molecular formula C19H14N4O3 B8042366 N-[4-[2-oxo-7-(triazol-1-yl)chromen-3-yl]phenyl]acetamide](/img/structure/B8042366.png)
N-[4-[2-oxo-7-(triazol-1-yl)chromen-3-yl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[2-oxo-7-(triazol-1-yl)chromen-3-yl]phenyl]acetamide is a complex organic compound that features a chromenyl group linked to a triazole ring and an acetamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-oxo-7-(triazol-1-yl)chromen-3-yl]phenyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized through the Pechmann condensation reaction, where phenol reacts with β-keto ester in the presence of a strong acid catalyst.
Introduction of the Triazole Ring: The chromenyl intermediate undergoes a click reaction with an azide compound to form the triazole ring. This step often employs copper(I) catalysis under mild conditions.
Acetamide Formation: The final step involves the acylation of the phenyl group with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[2-oxo-7-(triazol-1-yl)chromen-3-yl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[4-[2-oxo-7-(triazol-1-yl)chromen-3-yl]phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-[4-[2-oxo-7-(triazol-1-yl)chromen-3-yl]phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function and leading to biological effects.
Pathways Involved: It may inhibit key enzymes involved in metabolic pathways, induce apoptosis in cancer cells, or disrupt microbial cell walls, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-[2-oxo-7-(triazol-1-yl)chromen-3-yl]phenyl]acetamide: shares structural similarities with other triazole-containing compounds and chromenyl derivatives.
Triazole Derivatives: Compounds like 1,2,3-triazole and 1,2,4-triazole are known for their broad spectrum of biological activities.
Chromenyl Derivatives: Coumarins and flavonoids are well-known for their diverse pharmacological properties.
Uniqueness
Structural Uniqueness: The combination of a chromenyl group, triazole ring, and acetamide moiety in a single molecule provides unique chemical and biological properties.
Biological Activity: The specific arrangement of functional groups enhances its ability to interact with multiple biological targets, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
N-[4-[2-oxo-7-(triazol-1-yl)chromen-3-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c1-12(24)21-15-5-2-13(3-6-15)17-10-14-4-7-16(23-9-8-20-22-23)11-18(14)26-19(17)25/h2-11H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSNMQPGXYRNST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N4C=CN=N4)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate](/img/structure/B8042298.png)
![Methyl 3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8042300.png)





![(4-Acetyloxy-2-pyridin-2-yl-[1,3]thiazolo[4,5-g]quinolin-9-yl) acetate](/img/structure/B8042342.png)
![2-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethylamino]naphthalene-1,4-dione](/img/structure/B8042353.png)


